molecular formula C18H19ClN2O2S B2566691 1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine CAS No. 1164468-23-8

1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine

Cat. No.: B2566691
CAS No.: 1164468-23-8
M. Wt: 362.87
InChI Key: JFZRXJSPFDMTIE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group and a phenylvinylsulfonyl group attached to a piperazine ring

Scientific Research Applications

1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of piperazine derivatives can vary greatly depending on their structure and the context in which they are used. Some piperazine derivatives have been found to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with piperazine derivatives can vary greatly depending on their structure. Some piperazine derivatives may be toxic if swallowed and may cause skin and eye irritation .

Future Directions

The future directions for research on piperazine derivatives could include further exploration of their synthesis, properties, and potential applications. For example, sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorophenylamine and 2-phenylvinylsulfonyl chloride.

    Formation of Piperazine Ring: The 3-chlorophenylamine is reacted with ethylene diamine to form the piperazine ring.

    Sulfonylation: The piperazine derivative is then reacted with 2-phenylvinylsulfonyl chloride under basic conditions to introduce the sulfonyl group.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: Lacks the phenylvinylsulfonyl group, resulting in different chemical and biological properties.

    4-[(2-Phenylvinyl)sulfonyl]piperazine: Lacks the chlorophenyl group, affecting its reactivity and applications.

Uniqueness: 1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine is unique due to the presence of both the chlorophenyl and phenylvinylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S/c19-17-7-4-8-18(15-17)20-10-12-21(13-11-20)24(22,23)14-9-16-5-2-1-3-6-16/h1-9,14-15H,10-13H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZRXJSPFDMTIE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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